molecular formula C16H16O2 B13938966 Benzenepropanal, 4-(phenoxymethyl)- CAS No. 64264-20-6

Benzenepropanal, 4-(phenoxymethyl)-

Cat. No.: B13938966
CAS No.: 64264-20-6
M. Wt: 240.30 g/mol
InChI Key: YTEABGZXLVXRIF-UHFFFAOYSA-N
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Description

Benzenepropanal, 4-(phenoxymethyl)- is an organic compound with the molecular formula C16H16O2 It is a derivative of benzene and is characterized by the presence of a phenoxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 4-(phenoxymethyl)- typically involves the reaction of benzenepropanal with phenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Benzenepropanal, 4-(phenoxymethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The phenoxymethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) to facilitate the reaction.

Major Products Formed:

    Oxidation: 4-(Phenoxymethyl)benzoic acid.

    Reduction: 4-(Phenoxymethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzenepropanal, 4-(phenoxymethyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenepropanal, 4-(phenoxymethyl)- involves its interaction with various molecular targets. The phenoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

    Benzenepropanal: A simpler analog without the phenoxymethyl group.

    4-(Methoxymethyl)benzenepropanal: A compound with a methoxymethyl group instead of phenoxymethyl.

    4-(Ethoxymethyl)benzenepropanal: A compound with an ethoxymethyl group.

Uniqueness: Benzenepropanal, 4-(phenoxymethyl)- is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s reactivity and binding interactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-[4-(phenoxymethyl)phenyl]propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c17-12-4-5-14-8-10-15(11-9-14)13-18-16-6-2-1-3-7-16/h1-3,6-12H,4-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEABGZXLVXRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)CCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70802715
Record name 3-[4-(Phenoxymethyl)phenyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70802715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64264-20-6
Record name 3-[4-(Phenoxymethyl)phenyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70802715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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